4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Description
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound featuring a fused pyrrolo-triazine core substituted with amino (-NH₂), bromo (-Br), and cyano (-CN) groups at positions 4, 7, and 5, respectively. This compound belongs to the azolo[1,2,4]triazine family, which is notable for its antiviral and kinase-inhibitory activities . Its synthesis typically involves bromination of precursor molecules using agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving yields up to 88% . The structural and electronic properties imparted by its substituents make it a candidate for medicinal chemistry applications, particularly in targeting viral enzymes or tyrosine kinases .
Properties
Molecular Formula |
C7H4BrN5 |
|---|---|
Molecular Weight |
238.04 g/mol |
IUPAC Name |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
InChI |
InChI=1S/C7H4BrN5/c8-5-1-4(2-9)6-7(10)11-3-12-13(5)6/h1,3H,(H2,10,11,12) |
InChI Key |
WFKRKOJIGRGHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1C#N)C(=NC=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine with a nitrile source under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized compounds, which can be further utilized in different applications .
Scientific Research Applications
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s activity and physicochemical properties are influenced by its halogen substituent (Br), amino group, and cyano moiety. Below is a comparative analysis with structurally related analogs:
Key Observations:
Halogen Effects: Bromine’s intermediate size (vs.
Amino Group Contribution: The 4-amino group in the target compound enables hydrogen bonding with biological targets, a feature absent in non-amino analogs like the 4-chloro derivative .
Cyano Group: The 5-CN moiety stabilizes the molecule via electron-withdrawing effects, enhancing metabolic stability compared to non-cyano analogs.
Physicochemical Properties
- Solubility: The amino group improves aqueous solubility relative to halogen-only analogs.
Biological Activity
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS No. 937046-98-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is C₆H₅BrN₄, with a molecular weight of 213.04 g/mol. The compound features a pyrrolo-triazine core structure, which is significant for its biological activity. The presence of the bromine atom and the amino group contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| CAS Number | 937046-98-5 |
| Purity | ≥95% |
| Melting Point | 245 - 249 °C |
Research indicates that compounds similar to 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile often function as inhibitors of key kinases involved in cell division and proliferation. Specifically, they may inhibit TTK (Mps1), a kinase that plays a crucial role in the mitotic spindle assembly checkpoint. Inhibition of TTK can lead to disrupted cell cycle progression and potential anti-cancer effects.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrrolo-triazine derivatives:
- Inhibitory Effects on Cancer Cell Lines : Compounds structurally related to 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine have demonstrated significant anti-proliferative activity in various human cancer cell lines. For instance, one study reported a Ki value of 0.8 nM for related compounds against TTK, indicating potent inhibition .
- Selectivity and Potency : The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance selectivity for specific kinases while reducing off-target effects. This is critical for developing targeted cancer therapies .
- Case Studies : A notable case involved the evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives where one compound exhibited GI50 values less than 15 nM against HCT116 colorectal cancer cells . These findings support the potential use of this class of compounds in cancer treatment.
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption and bioavailability characteristics:
- Oral Bioavailability : Some derivatives have shown high oral bioavailability (up to 97%), which is advantageous for therapeutic applications .
- Metabolic Stability : The stability of these compounds under physiological conditions is crucial for their effectiveness as drugs.
Safety and Toxicity
While exploring the biological activity of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile, it is essential to consider safety profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
